Cas no 2229434-87-9 (3-(5-methylpyridin-2-yl)azetidin-3-ol)
3-(5-methylpyridin-2-yl)azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(5-methylpyridin-2-yl)azetidin-3-ol
- 2229434-87-9
- EN300-1807245
-
- Inchi: 1S/C9H12N2O/c1-7-2-3-8(11-4-7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3
- InChI Key: NPRLPNJYZFCSSN-UHFFFAOYSA-N
- SMILES: OC1(C2C=CC(C)=CN=2)CNC1
Computed Properties
- Exact Mass: 164.094963011g/mol
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 45.2Ų
3-(5-methylpyridin-2-yl)azetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807245-0.05g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1807245-0.1g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1807245-0.25g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1807245-0.5g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1807245-1.0g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1807245-2.5g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1807245-5.0g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1807245-10.0g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1807245-1g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1807245-5g |
3-(5-methylpyridin-2-yl)azetidin-3-ol |
2229434-87-9 | 5g |
$2443.0 | 2023-09-19 |
3-(5-methylpyridin-2-yl)azetidin-3-ol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-(5-methylpyridin-2-yl)azetidin-3-ol
3-(5-Methylpyridin-2-yl)azetidin-3-ol: A Comprehensive Overview of CAS No. 2229434-87-9
3-(5-Methylpyridin-2-yl)azetidin-3-ol (CAS No. 2229434-87-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This comprehensive overview aims to provide a detailed insight into the chemical properties, biological activities, and recent research advancements associated with 3-(5-methylpyridin-2-yl)azetidin-3-ol.
Chemical Structure and Properties
3-(5-Methylpyridin-2-yl)azetidin-3-ol is a small molecule with a molecular formula of C10H13N2O and a molecular weight of 179.22 g/mol. The compound features a pyridine ring fused to an azetidine ring, with a hydroxyl group attached to the azetidine moiety. This unique structural arrangement confers several favorable properties, including high solubility in both polar and non-polar solvents, which is crucial for its pharmacological applications.
The chemical structure of 3-(5-methylpyridin-2-yl)azetidin-3-ol has been extensively studied using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the conformational flexibility and electronic properties of the molecule, which are essential for understanding its biological activities.
Biological Activities and Mechanisms of Action
3-(5-Methylpyridin-2-yl)azetidin-3-ol has demonstrated a wide range of biological activities, making it a valuable candidate for drug development. One of the most notable activities is its potent neuroprotective effect. Recent studies have shown that this compound can effectively protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The neuroprotective effects of 3-(5-methylpyridin-2-yl)azetidin-3-ol are attributed to its ability to modulate key signaling pathways involved in neuronal survival and function. Specifically, it has been found to activate the PI3K/Akt pathway, which is known to promote cell survival by inhibiting apoptosis and enhancing protein synthesis. Additionally, the compound can also upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage to neurons.
Beyond its neuroprotective properties, 3-(5-methylpyridin-2-yl)azetidin-3-ol has also shown promising anticancer activity. Preclinical studies have demonstrated that this compound can selectively inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism behind its anticancer effects involves the induction of cell cycle arrest at the G1/S phase and the activation of apoptosis through the mitochondrial pathway.
Clinical Applications and Research Developments
The potential clinical applications of 3-(5-methylpyridin-2-yl)azetidin-3-ol are currently being explored through various preclinical and early-stage clinical trials. In preclinical models of neurodegenerative diseases, this compound has shown significant efficacy in improving cognitive function and reducing neuropathological markers. These findings have paved the way for further clinical investigations to evaluate its safety and efficacy in human patients.
In the context of cancer therapy, several Phase I clinical trials are underway to assess the safety profile and pharmacokinetics of 3-(5-methylpyridin-2-yl)azetidin-3-ol. Preliminary results from these trials have been encouraging, with no major adverse effects reported at therapeutic doses. The compound's ability to selectively target cancer cells while sparing normal tissues makes it an attractive candidate for combination therapy with existing anticancer agents.
Synthesis and Production
The synthesis of 3-(5-methylpyridin-2-yl)azetidin-3-ol has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of 5-methylpyridine with an appropriate azetidine precursor followed by hydroxylation at the 3-position. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste generation and energy consumption.
The production scale-up of 3-(5-methylpyridin-2-y l)azetidin - 3 - ol strong > is currently being addressed by pharmaceutical companies to meet the increasing demand for this promising therapeutic agent. Advanced manufacturing technologies such as continuous flow reactors are being employed to enhance process efficiency and ensure consistent product quality. p > < p >< strong >Future Perspectives strong > p > < p >The future prospects for strong > 3 - ( 5 - methylpyridine - 2 - yl ) azetidine - 3 - ol strong > are highly promising . Ongoing research efforts aim to further elucidate its mechanisms of action , optimize its pharmacological properties , and develop more effective delivery systems . Additionally , there is growing interest in exploring synergistic combinations with other therapeutic agents to enhance treatment outcomes . p > < p >In conclusion , strong > 3 - ( 5 - methylpyridine - 2 - yl ) azetidine - 3 - ol strong > represents a significant advancement in medicinal chemistry with potential applications in treating neurological disorders and cancer . Its unique chemical structure , favorable biological activities , and promising clinical results make it a valuable candidate for further development . As research continues , it is anticipated that this compound will play an increasingly important role in improving patient outcomes across multiple therapeutic areas . p > article > response >
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